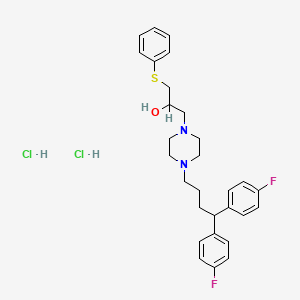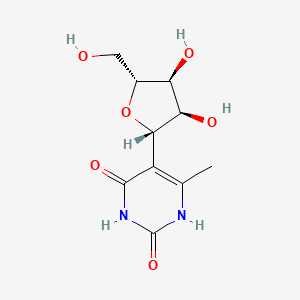
6-Methylpseudouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpseudouridine is a nucleoside derivative, specifically a C-nucleoside. It is a modified form of pseudouridine, where a methyl group is added to the sixth position of the uracil ring. This modification enhances the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpseudouridine typically involves the methylation of pseudouridine. The process begins with the protection of the hydroxyl groups of pseudouridine, followed by selective methylation at the sixth position. The protecting groups are then removed to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar steps as the laboratory synthesis but optimized for higher yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography to ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpseudouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nucleoside’s functional groups.
Substitution: Substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .
Scientific Research Applications
6-Methylpseudouridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified RNA molecules.
Biology: It plays a crucial role in the study of RNA structure and function.
Medicine: It is incorporated into synthetic messenger RNA (mRNA) for therapeutic purposes, including mRNA vaccines.
Industry: It is used in the production of RNA-based drugs and diagnostic tools .
Mechanism of Action
6-Methylpseudouridine exerts its effects by enhancing the stability and functionality of RNA molecules. The methylation at the sixth position increases the thermal stability and resistance to enzymatic degradation. This modification also improves the efficiency of protein translation by reducing immune recognition and enhancing ribosome binding .
Comparison with Similar Compounds
Pseudouridine: The parent compound, which lacks the methyl group at the sixth position.
N1-Methylpseudouridine: Another methylated derivative with the methyl group at the first position.
5-Methylcytosine: A methylated cytosine derivative used in similar applications
Uniqueness: 6-Methylpseudouridine is unique due to its specific methylation pattern, which provides distinct advantages in terms of stability and functionality. Compared to pseudouridine, it offers enhanced thermal stability and reduced immunogenicity, making it more suitable for therapeutic applications .
Properties
CAS No. |
1613530-10-1 |
|---|---|
Molecular Formula |
C10H14N2O6 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-3-5(9(16)12-10(17)11-3)8-7(15)6(14)4(2-13)18-8/h4,6-8,13-15H,2H2,1H3,(H2,11,12,16,17)/t4-,6-,7-,8+/m1/s1 |
InChI Key |
WSJZETUHYFZTHG-JBBNEOJLSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


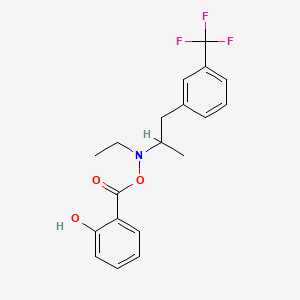
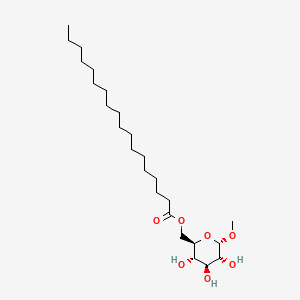
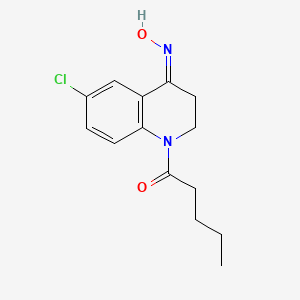
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)
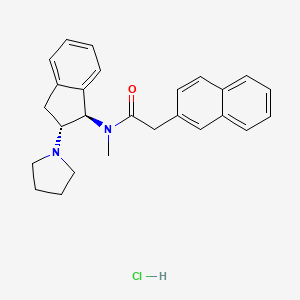
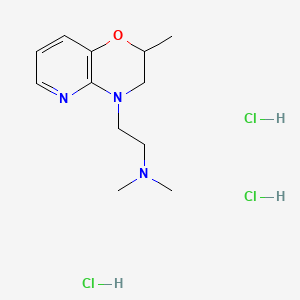

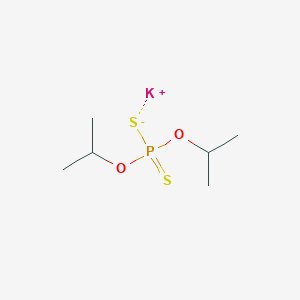
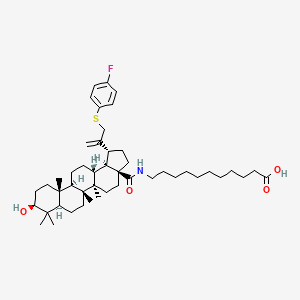
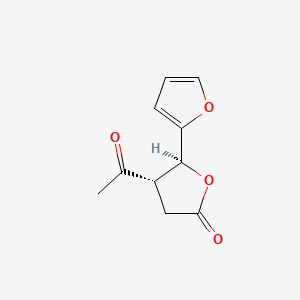
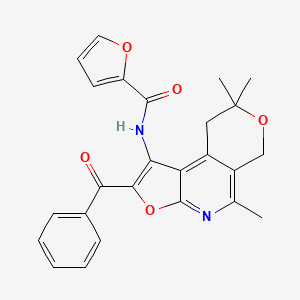
![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)
